Cas no 2172041-87-9 (5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride)

5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride 化学的及び物理的性質
名前と識別子
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- 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride
- 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride
- EN300-1271969
- 2172041-87-9
-
- インチ: 1S/C7H10ClNS.ClH/c1-6-7(3-2-4-8)10-5-9-6;/h5H,2-4H2,1H3;1H
- InChIKey: YYPPUMXNCKHHND-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1=C(C)N=CS1.Cl
計算された属性
- せいみつぶんしりょう: 210.9989259g/mol
- どういたいしつりょう: 210.9989259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 99.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1271969-5.0g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 5g |
$2566.0 | 2023-06-08 | |
Enamine | EN300-1271969-1000mg |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95.0% | 1000mg |
$884.0 | 2023-10-02 | |
Enamine | EN300-1271969-0.1g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 0.1g |
$306.0 | 2023-06-08 | |
Enamine | EN300-1271969-1.0g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 1g |
$884.0 | 2023-06-08 | |
Aaron | AR0291FO-100mg |
5-(3-chloropropyl)-4-methyl-1,3-thiazolehydrochloride |
2172041-87-9 | 95% | 100mg |
$446.00 | 2025-02-17 | |
1PlusChem | 1P02917C-10g |
5-(3-chloropropyl)-4-methyl-1,3-thiazolehydrochloride |
2172041-87-9 | 95% | 10g |
$4768.00 | 2023-12-19 | |
Aaron | AR0291FO-50mg |
5-(3-chloropropyl)-4-methyl-1,3-thiazolehydrochloride |
2172041-87-9 | 95% | 50mg |
$307.00 | 2025-02-17 | |
Enamine | EN300-1271969-10000mg |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95.0% | 10000mg |
$3807.0 | 2023-10-02 | |
Enamine | EN300-1271969-0.25g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 0.25g |
$438.0 | 2023-06-08 | |
Enamine | EN300-1271969-2.5g |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride |
2172041-87-9 | 95% | 2.5g |
$1735.0 | 2023-06-08 |
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochlorideに関する追加情報
Introduction to 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride (CAS No. 2172041-87-9)
5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride (CAS No. 2172041-87-9) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This organoheterocyclic compound belongs to the thiazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of both chloro and methyl substituents on the thiazole ring enhances its reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The thiazole core is a prominent motif in medicinal chemistry, known for its role in various bioactive molecules. Its five-membered ring consists of sulfur and nitrogen atoms, which contribute to its ability to interact with biological targets such as enzymes and receptors. The 3-chloropropyl side chain introduces a lipophilic character, facilitating membrane penetration, while the 4-methyl group adds steric bulk, influencing binding affinity and selectivity. These structural features make 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride a promising candidate for further exploration in medicinal chemistry.
In recent years, the pharmaceutical industry has increasingly focused on developing novel thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that thiazole-based compounds exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Among these, 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride has shown particular promise in preclinical studies. Its hydrochloride salt form enhances solubility and bioavailability, making it more suitable for formulation into drug products.
One of the most compelling aspects of 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactive sites to develop derivatives with enhanced potency and selectivity. For instance, modifications at the chloro-substituted position can lead to compounds with improved metabolic stability or altered pharmacokinetic profiles. Similarly, variations around the methyl group can fine-tune interactions with biological targets.
The synthesis of 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the thiazole ring through cyclization reactions involving sulfur-containing precursors. Subsequent functionalization steps introduce the chloro and methyl groups at specific positions on the ring. The final step involves conversion to the hydrochloride salt to improve stability and solubility.
Recent advancements in computational chemistry have accelerated the discovery of novel thiazole derivatives like 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting wet-lab experiments. This approach has significantly reduced the time and cost associated with drug development while improving success rates.
The biological activity of 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride has been explored in various disease models. In vitro studies have revealed its potential as an inhibitor of certain enzymes implicated in cancer progression. Additionally, preliminary animal studies suggest that it may exhibit neuroprotective effects by modulating neurotransmitter release or receptor activity. These findings underscore its therapeutic potential in treating neurological disorders.
As research continues to uncover new applications for thiazole derivatives, 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride is poised to play a significant role in future drug development pipelines. Its unique structural features and demonstrated biological activities make it a versatile scaffold for designing next-generation therapeutics. Collaborative efforts between academic researchers and pharmaceutical companies are essential to fully realize its potential in addressing unmet medical needs.
The future of 5-(3-chloropropyl)-4-methyl-1,3-thiazole hydrochloride lies in interdisciplinary approaches that combine synthetic chemistry with biopharmaceutical insights. By integrating traditional organic synthesis with cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design, researchers can unlock new possibilities for this promising compound. Such innovations will not only enhance our understanding of thiazole-based therapeutics but also pave the way for more effective treatments across multiple therapeutic areas.
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